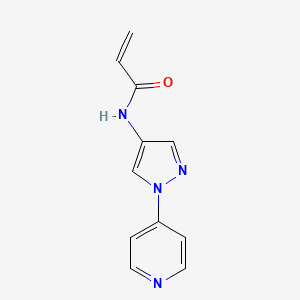
N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PDP belongs to the class of pyrazole-based compounds, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and physiological effects:
N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide is its low solubility in water, which can limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide. One direction is to further investigate the mechanism of action of N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide, particularly its interaction with various enzymes and signaling pathways. Another direction is to explore the potential applications of N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide in other research fields, such as immunology and infectious diseases. Additionally, the development of N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide derivatives with improved solubility and potency could lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide involves the reaction of 4-pyridylhydrazine with acetylacetone followed by the reaction of the resulting product with propargyl bromide. The final product is obtained through the reaction of the intermediate compound with propionic anhydride. The yield of the synthesis process is around 50%, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide has been extensively studied for its potential applications in various research fields, including neurobiology, cancer research, and drug discovery. In neurobiology, N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide has been shown to have neuroprotective effects by inhibiting the expression of inflammatory cytokines and reducing oxidative stress. In cancer research, N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide has also been used as a lead compound for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(1-pyridin-4-ylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-2-11(16)14-9-7-13-15(8-9)10-3-5-12-6-4-10/h2-8H,1H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWFJVZJNZESJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN(N=C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Pyridin-4-ylpyrazol-4-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2845429.png)
![N-(2,4-difluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2845430.png)
![2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2845431.png)
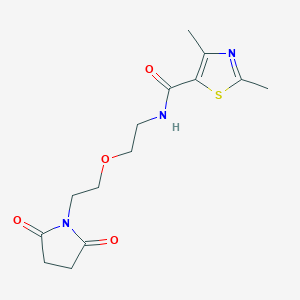
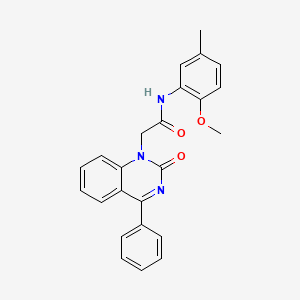
![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-3-(4-morpholinyl)propanamide](/img/structure/B2845435.png)
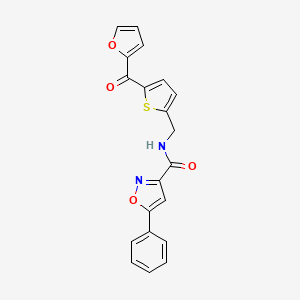
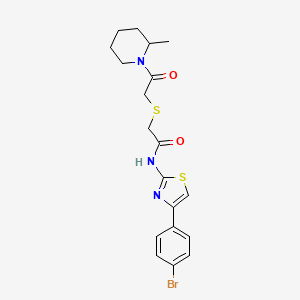
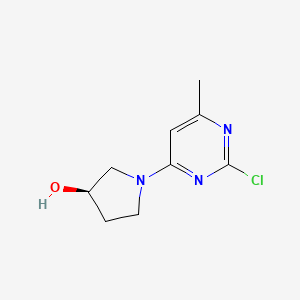
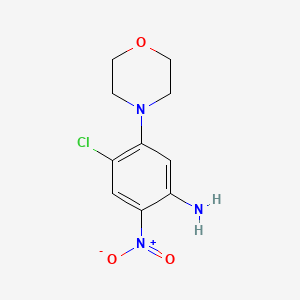
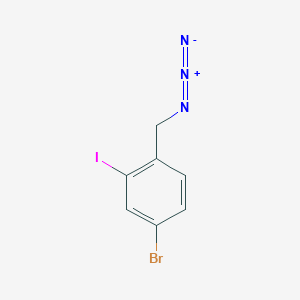
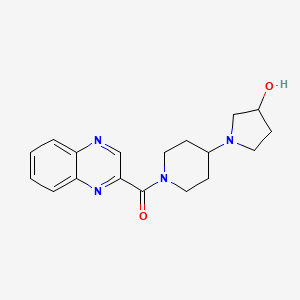
![3-benzyl-7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2845451.png)
![4-[3-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine](/img/structure/B2845452.png)